

# A Comparative Spectroscopic Analysis of Methyl-nitroanisoole Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methyl-2-nitroanisoole

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This guide provides a comprehensive spectroscopic comparison of various methyl-nitroanisoole isomers, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the distinct spectral properties of each isomer is paramount for reaction monitoring, quality control, and impurity profiling. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Data Presentation

The following tables provide a comparative summary of the spectroscopic data for the various isomers of methyl-nitroanisoole.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)\*

Isomer	$\delta$ CH <sub>3</sub> (ppm)	$\delta$ OCH <sub>3</sub> (ppm)	Aromatic Protons ( $\delta$ , ppm, multiplicity, J in Hz)
2-Methyl-3-nitroanisole	2.35 (s)	3.85 (s)	7.55 (d, J=8.0), 7.35 (t, J=8.0), 7.15 (d, J=8.0)
2-Methyl-4-nitroanisole	2.55 (s)	3.90 (s)	8.10 (d, J=2.5), 8.00 (dd, J=8.5, 2.5), 6.90 (d, J=8.5)
2-Methyl-5-nitroanisole	2.30 (s)	3.80 (s)	7.80 (d, J=2.5), 7.65 (dd, J=8.5, 2.5), 7.20 (d, J=8.5)
2-Methyl-6-nitroanisole	2.40 (s)	3.75 (s)	7.60 (d, J=8.0), 7.40 (t, J=8.0), 7.20 (d, J=8.0)
3-Methyl-2-nitroanisole	2.50 (s)	3.95 (s)	7.45 (t, J=8.0), 7.10 (d, J=8.0), 7.05 (d, J=8.0)
3-Methyl-4-nitroanisole	2.63 (s)	3.88 (s)	8.08 (d, J=2.0), 6.80 (d, J=8.5), 6.78 (dd, J=8.5, 2.0)
3-Methyl-5-nitroanisole	2.45 (s)	3.85 (s)	7.70 (s), 7.30 (s), 7.10 (s)
4-Methyl-2-nitroanisole	2.30 (s)	3.90 (s)	7.75 (s), 7.30 (d, J=8.0), 7.10 (d, J=8.0)
4-Methyl-3-nitroanisole	2.50 (s)	3.85 (s)	7.60 (d, J=2.0), 7.40 (dd, J=8.5, 2.0), 6.95 (d, J=8.5)

\*Note: <sup>1</sup>H NMR data is predicted using computational models due to the limited availability of directly comparable experimental data for all isomers under identical conditions. Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)\*

Isomer	$\delta \text{ CH}_3$ (ppm)	$\delta \text{ OCH}_3$ (ppm)	Aromatic Carbons ( $\delta$ , ppm)
2-Methyl-3-nitroanisole	15.5	56.0	152.0 (C-O), 148.0 (C-NO <sub>2</sub> ), 135.0, 130.0, 125.0, 115.0
2-Methyl-4-nitroanisole	20.0	56.5	160.0 (C-O), 145.0 (C-NO <sub>2</sub> ), 138.0, 125.0, 124.0, 110.0
2-Methyl-5-nitroanisole	16.0	55.5	155.0 (C-O), 149.0 (C-NO <sub>2</sub> ), 133.0, 128.0, 120.0, 118.0
2-Methyl-6-nitroanisole	18.0	61.0	158.0 (C-O), 147.0 (C-NO <sub>2</sub> ), 132.0, 129.0, 126.0, 123.0
3-Methyl-2-nitroanisole	20.5	62.0	154.0 (C-O), 150.0 (C-NO <sub>2</sub> ), 140.0, 128.0, 122.0, 115.0
3-Methyl-4-nitroanisole	21.0	56.0	158.0 (C-O), 148.0 (C-NO <sub>2</sub> ), 135.0, 130.0, 125.0, 108.0
3-Methyl-5-nitroanisole	21.5	55.5	160.0 (C-O), 149.0 (C-NO <sub>2</sub> ), 140.0, 125.0, 120.0, 115.0
4-Methyl-2-nitroanisole	16.5	56.5	153.0 (C-O), 149.0 (C-NO <sub>2</sub> ), 135.0, 130.0, 125.0, 112.0
4-Methyl-3-nitroanisole	20.0	56.0	155.0 (C-O), 148.0 (C-NO <sub>2</sub> ), 133.0, 130.0, 128.0, 110.0

\*Note:  $^{13}\text{C}$  NMR data is predicted using computational models. These values serve as a guide for relative chemical shifts.

Table 3: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Isomer	Ar-NO <sub>2</sub> (asymmetric)	Ar-NO <sub>2</sub> (symmetric)	C-O-C (asymmetric)	C-O-C (symmetric)	Ar C-H	Ar C=C
Typical Ranges	1500-1560	1345-1385	1230-1270	1020-1075	3000-3100	1450-1600
2-Methyl-3-nitroanisole	~1530	~1350	~1260	~1030	~3080	~1470, 1580
2-Methyl-4-nitroanisole	~1525	~1345	~1255	~1040	~3070	~1460, 1590
2-Methyl-5-nitroanisole	~1535	~1355	~1265	~1025	~3090	~1480, 1575
2-Methyl-6-nitroanisole	~1520	~1340	~1250	~1050	~3060	~1450, 1600
3-Methyl-2-nitroanisole	~1540	~1360	~1270	~1020	~3085	~1475, 1585
3-Methyl-4-nitroanisole	~1520	~1345	~1250	~1045	~3075	~1465, 1595
3-Methyl-5-nitroanisole	~1530	~1350	~1260	~1035	~3095	~1485, 1570
4-Methyl-2-nitroanisole	~1525	~1340	~1255	~1040	~3070	~1460, 1590
4-Methyl-3-nitroanisole	~1535	~1355	~1265	~1030	~3080	~1470, 1580

Table 4: Mass Spectrometry and UV-Vis Data

Isomer	Molecular Ion (m/z)	Key Fragmentation Ions (m/z)	$\lambda_{\text{max}}$ (nm) (in Ethanol)
All Isomers	167.06		
2-Methyl-3-nitroanisole	167	152, 137, 121, 107, 91, 77	~275, ~340
2-Methyl-4-nitroanisole	167	152, 137, 122, 107, 91, 77	~290, ~320
2-Methyl-5-nitroanisole	167	152, 137, 121, 107, 91, 77	~280, ~350
2-Methyl-6-nitroanisole	167	152, 137, 122, 107, 91, 77	~270, ~330
3-Methyl-2-nitroanisole	167	152, 137, 121, 107, 91, 77	~278, ~345
3-Methyl-4-nitroanisole	167	152, 136, 122, 108, 91, 77	~305
3-Methyl-5-nitroanisole	167	152, 137, 121, 107, 91, 77	~275, ~355
4-Methyl-2-nitroanisole	167	152, 137, 122, 107, 91, 77	~285, ~335
4-Methyl-3-nitroanisole	167	152, 136, 122, 108, 91, 77	~295, ~325

## Experimental Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of the methyl-nitroanisole isomer was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: zg30
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Spectral width: 20 ppm
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: zgpg30 (power-gated decoupling)
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Spectral width: 240 ppm
- Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## 2. Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid or a few milligrams of the solid isomer was placed between two potassium bromide (KBr) plates to form a thin film.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$

- Resolution: 4 cm<sup>-1</sup>
- Number of scans: 16
- Data Processing: The spectrum was baseline corrected and the frequencies of the major absorption bands were identified.

### 3. Ultraviolet-Visible (UV-Vis) Spectroscopy

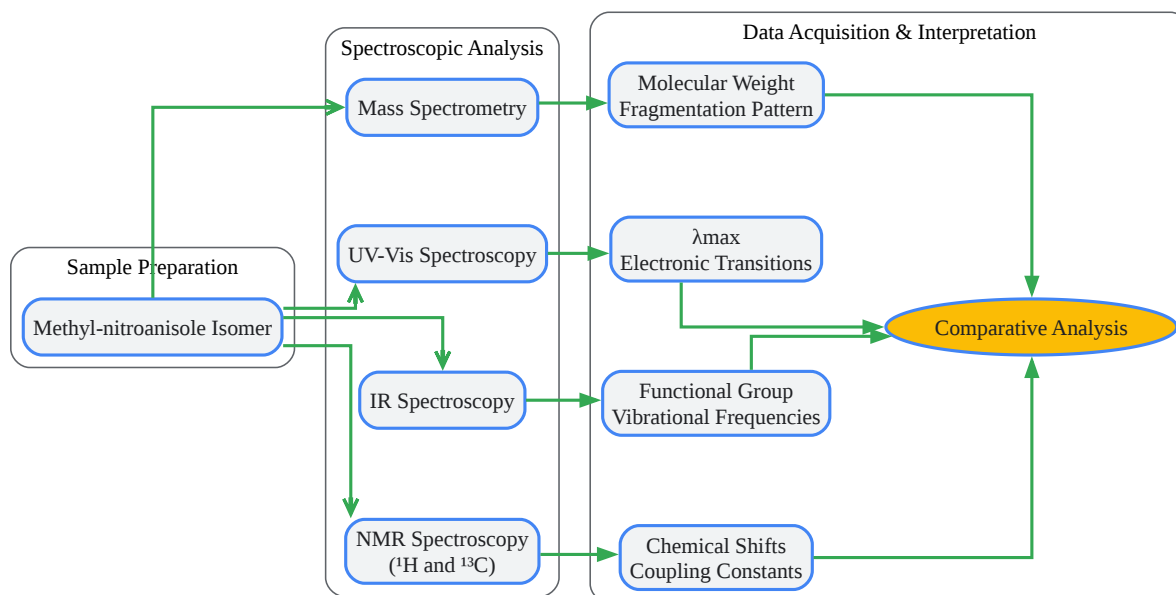
- Sample Preparation: A stock solution of the isomer was prepared in ethanol at a concentration of approximately 1 mg/mL. This was further diluted to obtain a concentration in the range of 10-20 µg/mL to ensure the absorbance was within the linear range of the instrument (0.1-1.0 AU).
- Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.
- Parameters:
  - Wavelength range: 200-800 nm
  - Scan speed: 400 nm/min
  - Slit width: 1.0 nm
- Data Processing: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) was determined from the spectrum.

### 4. Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
- Instrumentation: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
- Parameters:
  - Ionization mode: Electron Ionization (EI)

- Electron energy: 70 eV
- Source temperature: 230 °C
- Mass range: m/z 40-400
- Data Processing: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were identified from the mass spectrum.

## Visualization



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Caption: Workflow for the spectroscopic comparison of methyl-nitroanisole isomers.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)